molecular formula C18H18N2OS B2863930 2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide CAS No. 862825-86-3

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B2863930
CAS No.: 862825-86-3
M. Wt: 310.42
InChI Key: VZXNPSXJQNJPTC-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide is a synthetic small molecule belonging to a class of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives investigated for their potent broad-spectrum antiviral properties. This compound is of significant interest in early-stage pharmacological research for its ability to target and inhibit viral RNA-dependent RNA polymerase (RdRp), a key enzyme essential for the replication of several RNA viruses . The structural motif of indole-thioacetamide is crucial for this inhibitory activity, positioning it as a promising chemical scaffold for the development of novel antiviral therapeutics . Mechanistically, compounds within this class have been shown to specifically inhibit the replication of viruses such as Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) at sub-micromolar EC50 values, demonstrating a favorable selectivity index in vitro . Subsequent research has highlighted the potential of related analogs to also suppress the replication of coronaviruses, including SARS-CoV-2 and HCoV-OC43, by directly targeting the highly conserved RdRp, thereby disrupting viral RNA synthesis . This mechanism is distinct from that of nucleoside analogs, as these compounds do not require metabolic activation to a triphosphate form, potentially offering a more direct route to inhibition . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-18(19-11-10-14-6-2-1-3-7-14)13-22-17-12-20-16-9-5-4-8-15(16)17/h1-9,12,20H,10-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXNPSXJQNJPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide hinges on three critical stages: (1) synthesis of the indole-sulfanyl intermediate, (2) activation of the carboxylic acid group, and (3) amide bond formation with 2-phenylethylamine. These steps are informed by analogous syntheses of related indole derivatives, such as those reported for antiviral and enzyme-inhibiting compounds. Key challenges include regioselective sulfur introduction at the indole’s 3-position and ensuring high yields during amidation.

Step-by-Step Preparation Methods

Synthesis of Indole-3-thiol

The indole-3-thiol moiety is foundational to this compound. A widely adopted method involves the Bunte salt-mediated thiolation of indole derivatives. As demonstrated by Zhang et al. (2021), indole-3-carboxylic acid undergoes sequential sulfur substitution using phosphorus pentasulfide (P₂S₅) and sodium thiosulfate (Na₂S₂O₃, Bunte salt). The reaction proceeds as follows:

  • Phosphorus pentasulfide treatment :
    Indole-3-carboxylic acid reacts with P₂S₅ in anhydrous toluene under reflux (110°C, 6–8 hours), replacing the carboxylic oxygen with a thiol group to yield indole-3-thiol.
    $$
    \text{Indole-3-COOH} + \text{P}2\text{S}5 \rightarrow \text{Indole-3-SH} + \text{byproducts}
    $$
    This step achieves ~70% conversion, with purification via silica gel chromatography.

  • Alternative routes :
    Fischer indole synthesis offers another pathway, where phenylhydrazine reacts with ketones under acidic conditions to form the indole core, followed by thiolation. However, this method is less direct and requires additional steps for sulfur introduction.

Formation of 2-(Indol-3-ylsulfanyl)acetic Acid

The sulfanyl group is conjugated to an acetic acid backbone through nucleophilic substitution. Chloroacetic acid serves as the electrophile, reacting with indole-3-thiol in a basic medium (e.g., potassium carbonate, K₂CO₃) to form 2-(indol-3-ylsulfanyl)acetic acid:

$$
\text{Indole-3-SH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Indole-3-S-CH}2\text{COOH} + \text{HCl}
$$

Reaction conditions (room temperature, 12 hours) yield ~85% product, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Amidation with 2-Phenylethylamine

The final step involves coupling 2-(indol-3-ylsulfanyl)acetic acid with 2-phenylethylamine. Two principal methods are employed:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid is activated to an intermediate O-acylisourea, which reacts with 2-phenylethylamine:

$$
\text{Indole-3-S-CH}2\text{COOH} + \text{H}2\text{N-CH}2\text{CH}2\text{Ph} \xrightarrow{\text{EDC/HOBt, DCM}} \text{Target Compound} + \text{H}_2\text{O}
$$

This method, adapted from antiviral compound syntheses, achieves ~90% yield after recrystallization from ethanol.

CDI Activation

Alternatively, 1,1'-carbonyldiimidazole (CDI) activates the acid in acetonitrile, forming an acylimidazole intermediate. Subsequent reaction with 2-phenylethylamine proceeds at 60°C for 4 hours, yielding the acetamide with comparable efficiency:

$$
\text{Indole-3-S-CH}2\text{COOH} + \text{CDI} \rightarrow \text{Indole-3-S-CH}2\text{CO-Im} \xrightarrow{\text{H}2\text{N-CH}2\text{CH}_2\text{Ph}} \text{Target Compound}
$$

Alternative Synthetic Strategies

Bromoacetyl Bromide Route

Inspired by oxadiazole-thiol conjugates, 2-bromoacetyl bromide reacts with indole-3-thiol to form 2-(indol-3-ylsulfanyl)acetyl bromide, which is then treated with 2-phenylethylamine:

$$
\text{Indole-3-SH} + \text{BrCH}2\text{COBr} \rightarrow \text{Indole-3-S-CH}2\text{COBr} \xrightarrow{\text{H}2\text{N-CH}2\text{CH}_2\text{Ph}} \text{Target Compound}
$$

This method avoids carboxylic acid activation but requires careful handling of brominated intermediates.

One-Pot Multicomponent Synthesis

A streamlined approach combines indole-3-thiol, chloroacetic acid, and 2-phenylethylamine in a single pot using microwave irradiation (100°C, 30 minutes). While less documented, this method aligns with trends in green chemistry.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates optimizing:

  • Catalyst use : Transition metal catalysts (e.g., CuI) enhance thiol-alkyne coupling efficiency.
  • Purification : Continuous chromatography systems replace batch silica gel columns for higher throughput.
  • Solvent recovery : Dimethylformamide (DMF) and dichloromethane (DCM) are recycled via distillation, reducing environmental impact.

Analytical Characterization

Critical quality control metrics include:

  • ¹H-NMR : Peaks at δ 7.6–7.8 ppm (indole aromatic protons), δ 3.4–3.6 ppm (methylene groups adjacent to sulfur and amide).
  • Mass spectrometry : Molecular ion peak at m/z 326.4 [M+H]⁺.
  • HPLC purity : >98% achieved using C18 reverse-phase columns.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrated or halogenated indole derivatives

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with viral RNA-dependent RNA polymerase (RdRp). The compound inhibits the replication of viral RNA by binding to the RdRp active site, thereby preventing the synthesis of viral RNA . This mechanism is similar to that of other RdRp inhibitors like remdesivir.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Structural Differences Molecular Weight Biological Activity/Applications References
Target Compound : 2-(1H-Indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide Indole-3-sulfanyl, N-2-phenylethyl substituent 326.43 g/mol* Hypothesized anti-inflammatory/cytotoxic roles
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide N-1-phenylethyl (chiral center) 278.34 g/mol Intermediate for nitrogen heterocycles/alkaloids
2-(1H-Indol-3-yl)-N-phenylacetamide N-phenyl substituent 264.31 g/mol Antihyperglycemic/antioxidant potential
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) Oxazole core, 4-ethylphenyl group 408.50 g/mol Wnt/β-catenin pathway inhibition, anti-inflammatory
N-(2-(1H-Indol-3-yl)ethyl)acetamide Indole-ethyl linkage (no sulfanyl group) 216.27 g/mol Isolated from marine Streptomyces (cytotoxic)
N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide Benzodioxole substituent 402.46 g/mol Undisclosed; structural diversity for drug design

*Calculated based on molecular formula C₁₉H₁₈N₂OS.

Key Observations :

Chirality and Substituent Position: The target compound differs from (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide in the phenylethyl substituent position (2-phenylethyl vs. 1-phenylethyl).

Sulfanyl vs. Ethyl Linkages :

  • The sulfanyl group in the target compound may enhance π-π stacking or hydrogen-bonding interactions compared to N-(2-(1H-Indol-3-yl)ethyl)acetamide, which lacks this moiety. This difference correlates with cytotoxicity in marine-derived analogues .

Heterocyclic Core Modifications :

  • Replacement of the indole-sulfanyl group with an oxazole ring (as in iCRT3) shifts biological activity toward Wnt pathway inhibition, highlighting the impact of core heterocycles on target specificity .

Aromatic Substituents :

  • N-phenyl and N-benzodioxolyl variants (Table 1) demonstrate how aromatic substituents modulate lipophilicity and metabolic stability, critical for blood-brain barrier penetration or enzyme inhibition .

Biological Activity

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2OSC_{17}H_{20}N_2OS, with a molecular weight of approximately 304.42 g/mol. The compound features an indole moiety, a thioether linkage, and an acetamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H20N2OSC_{17}H_{20}N_2OS
Molecular Weight304.42 g/mol
LogP2.4636
Polar Surface Area40.11 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Indole derivatives generally exhibit a range of mechanisms, such as:

  • Enzyme Inhibition : Compounds like this can inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : They may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antiviral Activity : Studies have shown that indole derivatives can exhibit antiviral properties against various viruses, including respiratory syncytial virus (RSV) and influenza A virus. The compound has demonstrated effective concentrations (EC50) in low micromolar ranges, indicating its potential as an antiviral agent with reduced cytotoxicity compared to existing treatments like ribavirin.
  • Anticancer Potential : Indole derivatives are often explored for their anticancer properties. The presence of the indole moiety in this compound suggests possible interactions with cancer cell signaling pathways, potentially leading to apoptosis or growth inhibition in tumor cells.
  • Anti-inflammatory Effects : Some studies suggest that compounds with indole structures may also exhibit anti-inflammatory activity by modulating inflammatory mediators and pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

Study 1: Antiviral Activity

A recent study evaluated the antiviral effects of various indole derivatives against RSV and influenza A. The results indicated that certain derivatives exhibited significant antiviral activity with EC50 values ranging from low micromolar to sub-micromolar concentrations. This highlights the potential of this compound in developing new antiviral therapies.

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of indole-based compounds. The study demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests that this compound may have similar effects worth exploring further.

Study 3: Anti-inflammatory Activity

Research into the anti-inflammatory properties of indole derivatives revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism by which this compound could mitigate inflammatory responses .

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